7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one
Description
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one (CAS: 24562-58-1), also known as Polygalaxanthone A, is a xanthone derivative characterized by a fused tricyclic core structure comprising a xanthenone backbone with a 1,3-dioxolo ring at positions 4 and 3. Its molecular formula is C17H14O7 (molecular weight: 330.29 g/mol), featuring three methoxy groups at positions 7, 8, and 9, and a methylenedioxy group forming the dioxolo ring .
Properties
IUPAC Name |
7,8,9-trimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-19-13-6-12-14(17(21-3)16(13)20-2)15(18)8-4-10-11(23-7-22-10)5-9(8)24-12/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQKHIKTOPNBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one can be achieved through various synthetic routes. One common method involves the reaction of appropriate methoxy-substituted phenols with phthalic anhydride under acidic conditions to form the xanthone core . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of solvent-free conditions and microwave-assisted synthesis .
Chemical Reactions Analysis
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions include substituted xanthones, quinones, and reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as Taq polymerase and telomerase, leading to the suppression of DNA replication and cell proliferation . Additionally, the compound can induce oxidative stress and activate caspase pathways, resulting in apoptosis of cancer cells . The molecular targets include extracellular signal-regulated kinases (ERKs) and other signaling proteins involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Xanthones
Positional Isomers: Polygalaxanthone A vs. Isopolygalaxanthone A
- Isopolygalaxanthone A (CAS: 24527-06-8) shares the same molecular formula (C17H14O7) but differs in methoxy group placement (6,7,9-trimethoxy vs. 7,8,9-trimethoxy). Synthetic Accessibility: Both isomers are synthesized via similar routes, but yields vary based on the steric hindrance of methoxy group positioning .
Functional Group Variations
- 10H-1,3-Dioxolo[4,5-b]xanthen-10-one (Unsubstituted Core) :
- 8,11-Dihydroxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one (CAS: 183210-63-1):
Methoxy-Modified Derivatives
- 11-Methoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one (CAS: 63625-05-8, C15H10O5): A monomethoxy derivative with a methoxy group at position 11. Its simpler structure (molecular weight: 270.24 g/mol) allows for easier synthetic modification but offers fewer interaction sites for biological targets compared to trimethoxy variants .
- 1,8-Dihydroxy-4,5,6-trimethoxyxanthone (CAS: Not specified): A non-dioxolo xanthone with hydroxyl and methoxy groups.
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Functional Comparisons
| Compound Name | CAS | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|---|
| 7,8,9-Trimethoxy-10H-... (Target) | 24562-58-1 | C17H14O7 | 7,8,9-OCH3; 1,3-dioxolo | High lipophilicity; moderate solubility |
| Isopolygalaxanthone A | 24527-06-8 | C17H14O7 | 6,7,9-OCH3; 1,3-dioxolo | Asymmetric polarity; synthetic challenge |
| 8,11-Dihydroxy-10H-... | 183210-63-1 | C14H8O6 | 8,11-OH; 1,3-dioxolo | High solubility; oxidative instability |
| 11-Methoxy-10H-... | 63625-05-8 | C15H10O5 | 11-OCH3; 1,3-dioxolo | Intermediate lipophilicity; versatile |
| Unsubstituted Core | 6720-25-8 | C14H8O4 | None; 1,3-dioxolo | Reactive hydroxyls; low molecular weight |
Pharmacological Implications
- Bioactivity : Trimethoxy derivatives like Polygalaxanthone A are hypothesized to exhibit enhanced antimicrobial and anti-inflammatory activities due to increased membrane permeability from methoxy groups .
- Metabolic Stability : Methoxylation generally improves metabolic stability over hydroxylated analogs, as seen in comparisons with 8,11-dihydroxy derivatives .
Biological Activity
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one (CAS No. 24562-58-1) is a xanthone derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities. Its molecular formula is , with a molecular weight of 330.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄O₇ |
| Molecular Weight | 330.29 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in chloroform, DMSO, etc. |
| SMILES | COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC |
Synthesis
The synthesis of this compound typically involves the reaction of methoxy-substituted phenols with phthalic anhydride under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of DNA Replication: It has been shown to inhibit enzymes such as Taq polymerase and telomerase, leading to the suppression of DNA replication and cell proliferation.
- Thymidylate Synthase Inhibition: In studies comparing its efficacy against various cancer cell lines (e.g., MCF-7, HCT-116, HepG2), it demonstrated IC50 values ranging from 1.4 to 2.6 μM, surpassing standard chemotherapeutic agents like doxorubicin and 5-fluorouracil in potency .
Antimicrobial Activity
The compound also shows antimicrobial properties , effective against various bacterial strains:
- Efficacy Against Pathogens: It has displayed good inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Antioxidant and Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been noted for its antioxidant and anti-inflammatory activities. These effects contribute to its therapeutic potential in treating inflammatory diseases and oxidative stress-related conditions.
Case Study: Anticancer Activity
In a specific study assessing the anticancer effects of this compound:
- Tested Cell Lines: MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer).
- Results:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
Q & A
Q. What are the optimized synthetic routes for 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one, and how is purity validated?
- Methodological Answer : Synthesis typically involves bromination and oxidation steps. For example, trimethoxy-substituted xanthones are synthesized via selective bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, followed by oxidation with Oxone® in DMF . Purification is achieved via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (≥95% purity) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What solvent systems are suitable for dissolving this compound, and how can solubility challenges be addressed?
- Methodological Answer : The compound is sparingly soluble in ethanol and PBS but dissolves in DMF (1 mg/mL) or DMSO (2 mg/mL) after warming to 37°C with sonication . For low solubility, co-solvents like dimethylacetamide (DMA) or surfactants (e.g., Tween-80) can enhance dissolution. Solubility should be verified using UV-Vis spectroscopy at λmax (e.g., 280–320 nm for xanthones) .
Q. Which spectroscopic techniques are critical for characterizing its structure and confirming regiochemistry?
- Methodological Answer : H NMR identifies methoxy group positions (δ 3.8–4.0 ppm for OCH3) and aromatic proton splitting patterns. C NMR confirms carbonyl (C=O, δ ~180 ppm) and aromatic carbons. HRMS provides exact mass (e.g., C16H14O6 requires 302.0790 g/mol). IR spectroscopy verifies lactone C=O stretches (~1740 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How do pH and temperature affect the stability of this compound in aqueous and organic matrices?
- Methodological Answer : Stability studies should incubate the compound in buffers (pH 4–9) at 25°C and 37°C for 24–72 hours, with degradation monitored via HPLC. Organic degradation (e.g., in DMSO) is minimized by storage at −20°C under inert gas. For aqueous matrices, continuous cooling (4°C) reduces hydrolysis rates .
Q. What computational methods predict its bioactive conformations and interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model interactions with enzymes like topoisomerases or kinases. Quantum mechanical calculations (DFT, B3LYP/6-31G*) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer : Standardize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 25923) and control compounds (e.g., ciprofloxacin). Cross-validate results with orthogonal methods like fluorescence-based bacterial viability assays . Statistical analysis (ANOVA, p < 0.05) identifies significant variations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
